molecular formula C15H23NO B13922364 4-[(3-Phenylpropoxy)methyl]piperidine

4-[(3-Phenylpropoxy)methyl]piperidine

Cat. No.: B13922364
M. Wt: 233.35 g/mol
InChI Key: UKIRSOPORYDULU-UHFFFAOYSA-N
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Description

4-[(3-Phenylpropoxy)methyl]piperidine is a piperidine derivative featuring a 3-phenylpropoxy methyl substituent on the piperidine ring. The compound’s molecular formula is inferred as C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol (calculated based on substituent analysis).

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-(3-phenylpropoxymethyl)piperidine

InChI

InChI=1S/C15H23NO/c1-2-5-14(6-3-1)7-4-12-17-13-15-8-10-16-11-9-15/h1-3,5-6,15-16H,4,7-13H2

InChI Key

UKIRSOPORYDULU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Phenylpropoxy)methyl]piperidine typically involves the reaction of piperidine with 3-phenylpropyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in 3-phenylpropyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for 4-[(3-Phenylpropoxy)methyl]piperidine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Phenylpropoxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .

Scientific Research Applications

4-[(3-Phenylpropoxy)methyl]piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(3-Phenylpropoxy)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives have been shown to activate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation, survival, and apoptosis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of 4-[(3-Phenylpropoxy)methyl]piperidine with analogous compounds:

Compound Name Substituents on Piperidine Molecular Formula Molecular Weight (g/mol) Biological Activity/Use Key References
4-[(3-Phenylpropoxy)methyl]piperidine 3-Phenylpropoxy methyl C₁₅H₂₃NO 233.35 Research chemical (hypothetical) Hypothetical
Paroxetine Hydrochloride 3-(Benzodioxolyloxy)methyl, 4-(4-fluorophenyl) C₁₉H₂₀FNO₃·HCl 365.83 (anhydrous) SSRI (antidepressant)
4-[(Phenylmethoxy)methyl]piperidine HCl Phenylmethoxy methyl C₁₃H₂₀ClNO 241.76 Research intermediate
4-[(2-Nitrophenoxy)methyl]piperidine HCl 2-Nitrophenoxy methyl C₁₂H₁₅ClN₂O₃ 270.71 Chemical synthesis intermediate
4-(4-Fluorophenyl)piperidine 4-(4-Fluorophenyl) C₁₁H₁₄FN 195.24 Intermediate in drug synthesis

Substituent Effects on Properties

  • Electron Effects : Nitro groups (e.g., in ) introduce electron-withdrawing effects, increasing reactivity in nucleophilic substitution reactions. In contrast, the phenylpropoxy group is electron-rich, favoring interactions with hydrophobic binding pockets.
  • Biological Activity : Paroxetine’s benzodioxolyloxy and fluorophenyl groups confer selective serotonin reuptake inhibition (SSRI) activity . The absence of such polar groups in the target compound suggests divergent pharmacological profiles.

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